![molecular formula C12H9F6N3O2 B2627680 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole CAS No. 338394-09-5](/img/structure/B2627680.png)
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole
Overview
Description
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl ring bearing two trifluoroethoxy groups at the 2- and 5-positions. The trifluoroethoxy substituents enhance the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing trifluoroethoxy groups with the electron-rich triazole ring, creating unique electronic properties that influence reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride in methanol at reflux temperature.
Cyclization: The acid chloride is then reacted with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the triazole ring.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole exhibit significant anti-cancer properties. For instance:
- Cell Apoptosis : Compounds derived from this triazole have shown the ability to induce apoptosis in cancer cells by damaging their DNA. In vitro assays revealed that certain derivatives significantly inhibited colony formation in cancer cell lines .
- In Vivo Studies : Research using genetically modified Drosophila melanogaster models indicated that specific compounds lowered glucose levels while exhibiting anti-cancer effects .
Anti-Diabetic Activity
The anti-diabetic potential of this compound has been explored through various in vitro and in vivo studies:
- Glucose Level Reduction : Compounds synthesized from this compound demonstrated significant reductions in glucose levels in diabetic models. This suggests a potential role in managing diabetes through glucose regulation .
Antibacterial Activity
The antibacterial properties of 1H-1,2,4-triazoles have been extensively studied:
- Broad Spectrum Activity : Research indicates that triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized hybrids have shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways within the bacteria .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various derivatives of this compound:
Mechanism of Action
The mechanism of action of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes such as AURKA and VEGFR-2, inhibiting their activity and thereby affecting cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cancer cell growth and angiogenesis.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1 1,3,4-Oxadiazole Derivatives
A closely related class of compounds includes 1,3,4-oxadiazole derivatives, such as 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives. While the triazole and oxadiazole cores share aromaticity, the replacement of the triazole’s three nitrogen atoms with two nitrogen and one oxygen atom in oxadiazole alters electronic density and hydrogen-bonding capacity. For example, oxadiazole derivatives exhibit reduced basicity compared to triazoles, which may affect their interaction with biological targets such as enzymes or receptors .
2.1.2 Triazole Derivatives with Trifluoromethyl Groups
Compounds like 5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 1333154-10-1) replace trifluoroethoxy substituents with trifluoromethyl groups. Trifluoromethyl groups are more electron-withdrawing and less sterically bulky than trifluoroethoxy groups, leading to differences in solubility and target binding. For instance, trifluoromethyl-substituted triazoles may exhibit higher membrane permeability but lower metabolic stability due to reduced steric shielding of the aromatic ring .
Pharmacological and Physicochemical Properties
- Solubility : The trifluoroethoxy groups in the target compound improve aqueous solubility (estimated 0.1–0.5 mg/mL) compared to trifluoromethyl analogues (<0.05 mg/mL), as the ether oxygen allows hydrogen bonding with water .
- Metabolic Stability : The triazole core resists oxidative metabolism, while the trifluoroethoxy groups hinder cytochrome P450-mediated degradation. In contrast, oxadiazole derivatives are more susceptible to hydrolysis under acidic conditions .
Biological Activity
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-cancer and anti-diabetic effects.
Synthesis of the Compound
The synthesis of this compound typically involves a series of chemical reactions:
- Condensation Reaction : The initial step involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with hydrazine derivatives to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.
- Substitution : The final step involves substituting the triazole ring with various substituents to yield different derivatives .
Anti-Cancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer activity.
- Cytotoxic Assays : In vitro cytotoxicity tests against the LN229 glioblastoma cell line showed that certain derivatives (e.g., compounds 5b and 5d) induced significant apoptosis by damaging DNA in cancer cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer cell proliferation and survival pathways. For instance, they may inhibit key enzymes or receptors that facilitate tumor growth .
Anti-Diabetic Activity
The anti-diabetic effects of this compound have also been investigated using model organisms.
- Drosophila Model : In vivo studies using genetically modified Drosophila melanogaster indicated that certain derivatives (such as compounds 5d and 5f) significantly reduced glucose levels in diabetic models .
- Mechanism : The proposed mechanism includes modulation of metabolic pathways that regulate glucose homeostasis and insulin sensitivity. These effects were corroborated by biochemical assays showing improved metabolic profiles in treated organisms .
Research Findings Summary
Case Studies
- Glioblastoma Study : A recent study evaluated the effects of various triazole derivatives on glioblastoma cells. The results indicated that compounds derived from this compound exhibited IC50 values in the micromolar range against LN229 cell lines. Notably, these compounds triggered apoptosis through DNA damage pathways .
- Diabetes Model Study : Another investigation focused on the anti-diabetic potential of these compounds using Drosophila. Results showed that treatment with specific triazole derivatives resulted in a statistically significant decrease in blood glucose levels compared to controls. This suggests a promising avenue for further research into their therapeutic applications for diabetes management .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole derivatives?
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:
- Step 1 : React 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with thiosemicarbazide under reflux in ethanol to form a hydrazone intermediate.
- Step 2 : Cyclize the intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the 1,2,4-triazole core.
- Step 3 : Purify via recrystallization (e.g., ethanol-water mixtures) and confirm purity via thin-layer chromatography (TLC) . Yields range from 60–75%, with melting points between 67–108°C depending on substituents .
Q. How is structural characterization performed for this compound and its derivatives?
A multi-technique approach is used:
- 1H/13C NMR : Assign chemical shifts to confirm hydrogen and carbon environments (e.g., trifluoroethoxy groups show distinct δ 4.4–4.6 ppm for –OCH₂CF₃ and δ 110–120 ppm for CF₃) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for triazole, C-O-C at 1200–1250 cm⁻¹) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for 5l derivative: m/z 569.2) .
Q. What cell-based assay conditions are optimal for evaluating antitumor activity?
Use LN229 glioblastoma cells cultured in high-glucose DMEM with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C with 5% CO₂. Subculture at 70–80% confluency and treat with compounds at 1–100 µM for 48–72 hours. Assess viability via MTT assay, normalizing to DMSO controls .
Advanced Research Questions
Q. How can molecular docking elucidate interactions with biological targets?
Prepare the ligand (compound) and receptor (e.g., α-glucosidase PDB: 2ZEJ) by adding charges and solvation parameters.
Generate a grid box around the active site (e.g., 60 × 60 × 60 Å).
Run 50 Lamarckian genetic algorithm (LGA) simulations, analyzing binding poses for hydrogen bonds and hydrophobic interactions (e.g., trifluoroethoxy groups may occupy hydrophobic pockets) .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Trifluoroethoxy (-OCH₂CF₃) enhances metabolic stability and enzyme inhibition (e.g., IC₅₀ = 1.2 µM for α-glosidase) .
- Heterocyclic Substitutions : Replacing 1,3,4-oxadiazole with 1,2,4-triazole improves solubility but reduces cytotoxicity (e.g., LN229 cell IC₅₀ shifts from 12 µM to 25 µM) .
Q. How can contradictions in reported biological activities be resolved?
- Case Study : Derivatives show dual activity as glucosidase inhibitors (IC₅₀ < 5 µM ) and organic electronics components (charge mobility = 0.12 cm²/V·s ).
- Resolution : Conduct target-specific assays (e.g., enzyme inhibition vs. photoluminescence quantum yield measurements) and correlate with electronic properties (HOMO-LUMO gaps) .
Q. What strategies control impurities during synthesis?
- Byproduct Identification : Use HPLC-MS to detect intermediates like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (m/z 432.8) .
- Mitigation : Optimize reaction time (≤18 hours) and temperature (80–90°C) to minimize over-alkylation. Purify via column chromatography (silica gel, hexane:EtOAc 3:1) .
Q. How do in silico methods predict pharmacokinetics?
- Tools : SwissADME or PreADMET for logP, BBB permeability, and CYP450 inhibition.
- Key Findings :
Properties
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3O2/c13-11(14,15)4-22-7-1-2-9(23-5-12(16,17)18)8(3-7)10-19-6-20-21-10/h1-3,6H,4-5H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUAUVOVUKJKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=NC=NN2)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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